Ethyl 2-(2-methoxyethoxy)acetate

Description

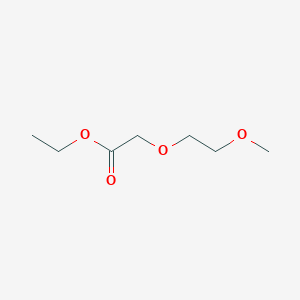

Ethyl 2-(2-methoxyethoxy)acetate is an ester derivative featuring an ethyl ester group linked to a 2-methoxyethoxy chain. It is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of imidazole-based compounds with anti-cancer activity . Its structure combines the solubility-enhancing properties of ethylene glycol derivatives with the reactivity of acetate esters, making it valuable for coupling reactions in drug design.

Properties

CAS No. |

57982-39-5 |

|---|---|

Molecular Formula |

C7H14O4 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

ethyl 2-(2-methoxyethoxy)acetate |

InChI |

InChI=1S/C7H14O4/c1-3-11-7(8)6-10-5-4-9-2/h3-6H2,1-2H3 |

InChI Key |

JOQVNDIDWIUJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCOC |

Related CAS |

67665-19-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (°C) | logP |

|---|---|---|---|---|---|

| This compound | C₇H₁₄O₄ | 174.18 | Ester, methoxyethoxy | ~200 (est.) | 0.5–1.0 |

| Ethyl 2-(2-chloroethoxy)acetate | C₆H₁₁ClO₃ | 166.60 | Ester, chloroethoxy | ~180 (est.) | 1.2–1.5 |

| 2-Ethoxyethyl acetate | C₆H₁₂O₃ | 132.16 | Ester, ethoxy | 156 | 0.3 |

| 2-(2-Methoxyethoxy)acetic acid | C₅H₁₀O₄ | 134.13 | Carboxylic acid, methoxyethoxy | N/A | -0.2 |

Research Findings and Key Insights

Reactivity Trends :

- Chloro-substituted derivatives (e.g., Ethyl 2-(2-chloroethoxy)acetate) exhibit higher reactivity in SN2 reactions compared to methoxyethoxy analogues, but require careful handling due to toxicity .

- Methoxyethoxy chains enhance solubility in polar aprotic solvents, critical for pharmaceutical formulations .

Synthetic Flexibility :

- This compound’s synthesis is scalable under mild conditions (60°C, DMF, K₂CO₃), whereas Fmoc-modified variants require stringent anhydrous conditions .

Safety Profiles :

- Chloro derivatives are classified as irritants and require specialized storage, while methoxyethoxy esters are generally safer but still necessitate standard ester-handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.